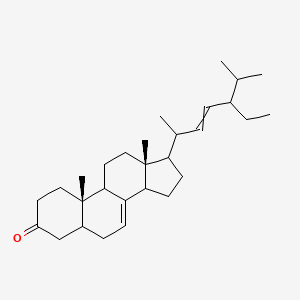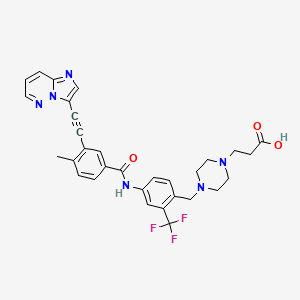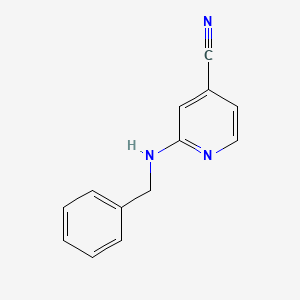![molecular formula C23H30F3N3O4S2 B12433589 (2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMG-1694 est un puissant perturbateur du complexe protéine régulatrice de la glucokinase-glucokinase. Ce composé favorise la dissociation de ce complexe, augmentant ainsi indirectement l'activité enzymatique de la glucokinase. Il a montré un potentiel significatif pour normaliser les niveaux de glucose sanguin dans divers modèles de diabète chez les rongeurs et abaisse spécifiquement le glucose sanguin chez les animaux diabétiques sans affecter les animaux normoglycémiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'AMG-1694 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées publiquement. Il est connu que la synthèse implique l'utilisation de techniques avancées de synthèse organique et de conditions de réaction strictes pour garantir une pureté et un rendement élevés .
Méthodes de production industrielle : La production industrielle de l'AMG-1694 impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les impuretés. Cela inclurait l'utilisation de la chromatographie liquide haute performance pour la purification et des mesures strictes de contrôle qualité pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'AMG-1694 subit principalement des interactions qui perturbent le complexe protéine régulatrice de la glucokinase-glucokinase. Cela implique des interactions non covalentes qui favorisent la dissociation du complexe, augmentant ainsi l'activité de la glucokinase .
Réactifs et conditions courants : Les réactions impliquant l'AMG-1694 nécessitent généralement des réactifs spécifiques qui facilitent la perturbation du complexe protéine régulatrice de la glucokinase-glucokinase. Ces réactifs et conditions sont optimisés pour garantir une efficacité maximale et une stabilité du composé .
Principaux produits formés : Le principal produit formé à partir des réactions impliquant l'AMG-1694 est la glucokinase dissociée, qui est ensuite libre de catalyser la conversion du glucose en glucose-6-phosphate, régulant ainsi les niveaux de glucose sanguin .
Applications de recherche scientifique
L'AMG-1694 a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé outil pour étudier la régulation de l'activité de la glucokinase. En biologie et en médecine, il est utilisé pour étudier les mécanismes de l'homéostasie du glucose et les effets thérapeutiques potentiels de l'activation de la glucokinase dans le diabète . Dans l'industrie, l'AMG-1694 est utilisé dans le développement de nouveaux agents thérapeutiques pour le traitement du diabète et d'autres troubles métaboliques .
Mécanisme d'action
L'AMG-1694 exerce ses effets en favorisant la dissociation du complexe protéine régulatrice de la glucokinase-glucokinase. Cette dissociation augmente l'activité de la glucokinase, qui catalyse la conversion du glucose en glucose-6-phosphate. Ce processus est crucial pour la régulation des niveaux de glucose sanguin. Les cibles moléculaires impliquées dans ce mécanisme comprennent la glucokinase et la protéine régulatrice de la glucokinase .
Applications De Recherche Scientifique
AMG-1694 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the regulation of glucokinase activity. In biology and medicine, it is used to investigate the mechanisms of glucose homeostasis and the potential therapeutic effects of glucokinase activation in diabetes . In industry, AMG-1694 is used in the development of new therapeutic agents for the treatment of diabetes and other metabolic disorders .
Mécanisme D'action
AMG-1694 exerts its effects by promoting the dissociation of the glucokinase–glucokinase regulatory protein complex. This dissociation enhances the activity of glucokinase, which catalyzes the conversion of glucose to glucose-6-phosphate. This process is crucial for the regulation of blood glucose levels. The molecular targets involved in this mechanism include glucokinase and the glucokinase regulatory protein .
Comparaison Avec Des Composés Similaires
L'AMG-1694 est unique en son genre en raison de sa capacité à perturber spécifiquement le complexe protéine régulatrice de la glucokinase-glucokinase sans affecter d'autres voies métaboliques. Des composés similaires incluent l'AMG-3969, qui perturbe également le complexe protéine régulatrice de la glucokinase-glucokinase mais possède des propriétés pharmacocinétiques différentes . D'autres composés similaires comprennent les activateurs de la glucokinase, qui activent directement la glucokinase mais peuvent présenter un risque plus élevé d'hypoglycémie .
Propriétés
Formule moléculaire |
C23H30F3N3O4S2 |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
(2R)-1,1,1-trifluoro-2-[4-[(2S)-2-[[(3S)-3-methylmorpholin-4-yl]methyl]-4-thiophen-2-ylsulfonylpiperazin-1-yl]phenyl]propan-2-ol |
InChI |
InChI=1S/C23H30F3N3O4S2/c1-17-16-33-12-11-27(17)14-20-15-28(35(31,32)21-4-3-13-34-21)9-10-29(20)19-7-5-18(6-8-19)22(2,30)23(24,25)26/h3-8,13,17,20,30H,9-12,14-16H2,1-2H3/t17-,20-,22+/m0/s1 |
Clé InChI |
OJTJLEFGCNYTBQ-RBDMOPTHSA-N |
SMILES isomérique |
C[C@H]1COCCN1C[C@H]2CN(CCN2C3=CC=C(C=C3)[C@](C)(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4 |
SMILES canonique |
CC1COCCN1CC2CN(CCN2C3=CC=C(C=C3)C(C)(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


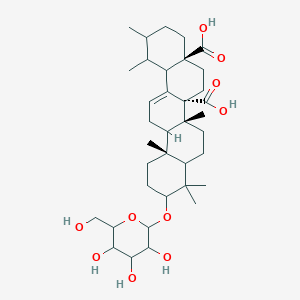


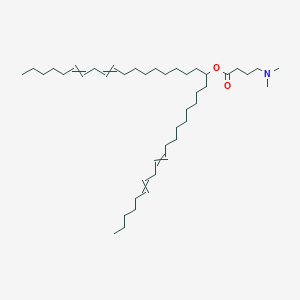

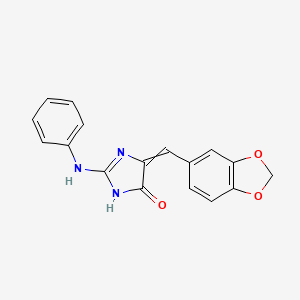
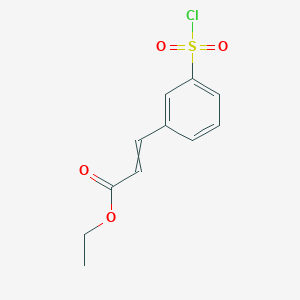
![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
